8-[2-(2-Pyridyl)phenyl]-5H-pyrido[3,2-b]indole
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Overview
Description
8-[2-(2-Pyridyl)phenyl]-5H-pyrido[3,2-b]indole is a complex organic compound with the molecular formula C22H15N3. It is characterized by its unique structure, which includes a pyridine ring fused to an indole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(2-Pyridyl)phenyl]-5H-pyrido[3,2-b]indole typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is known for its mild reaction conditions and functional group tolerance . This reaction involves the coupling of a boron reagent with a halogenated aromatic compound in the presence of a palladium catalyst. The reaction conditions usually include a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. These methods would likely involve optimizing the Suzuki–Miyaura coupling reaction for higher yields and purity, using industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
8-[2-(2-Pyridyl)phenyl]-5H-pyrido[3,2-b]indole can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8-[2-(2-Pyridyl)phenyl]-5H-pyrido[3,2-b]indole has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 8-[2-(2-Pyridyl)phenyl]-5H-pyrido[3,2-b]indole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to DNA or proteins, affecting their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridine: A simpler analog with a similar pyridine structure.
Indole: A fundamental structure in many natural products and pharmaceuticals.
Pyrido[3,2-b]indole: A core structure shared with the compound .
Uniqueness
8-[2-(2-Pyridyl)phenyl]-5H-pyrido[3,2-b]indole is unique due to its fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
8-(2-pyridin-2-ylphenyl)-5H-pyrido[3,2-b]indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3/c1-2-7-17(19-8-3-4-12-23-19)16(6-1)15-10-11-20-18(14-15)22-21(25-20)9-5-13-24-22/h1-14,25H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQWGQBJRGUPAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC3=C(C=C2)NC4=C3N=CC=C4)C5=CC=CC=N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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